2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol
Description
Properties
CAS No. |
89782-01-4 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-imidazol-1-yl-2H-chromene-5,7-diol |
InChI |
InChI=1S/C18H14N2O4/c21-12-3-1-11(2-4-12)18-15(20-6-5-19-10-20)9-14-16(23)7-13(22)8-17(14)24-18/h1-10,18,21-23H |
InChI Key |
GPBNLQHCVZKIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=CC3=C(C=C(C=C3O2)O)O)N4C=CN=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 3-(1H-imidazol-1-yl)-2H-chromen-5,7-diol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Substitution Reactions
The phenolic hydroxyl groups (C5 and C7 positions) participate in nucleophilic substitution under alkaline conditions. Key findings include:
Mechanistic Insight : The C5 and C7 hydroxyl groups act as nucleophiles, with reactivity enhanced by electron-donating effects from the chromene ring. Steric hindrance from the imidazole group directs substitution primarily to the C5 position .
Ring-Opening Reactions
The chromene ring undergoes cleavage under acidic or oxidative conditions:
Key Observation : Ring opening at the pyran oxygen generates reactive carbonyl intermediates that undergo subsequent condensation . The imidazole group stabilizes transition states through resonance .
Functional Group Transformations
The imidazole moiety enables distinct reactivity patterns:
Coordination Chemistry
Acts as a N-donor ligand for transition metals:
text[Mn(Hmdci)(H₂O)₃]⁺ complexes → Octahedral geometry Bond lengths: Mn-N = 2.25 Å, Mn-O = 2.11–2.24 Å [4]
Tautomerization
pH-dependent equilibrium between 1H-imidazole and 3H-imidazole forms:
This tautomerism modulates electronic properties for charge-transfer complexes .
Cross-Coupling Reactions
Suzuki-Miyaura coupling at C8 position (chromene ring):
| Partner | Catalyst System | Yield | Source Reference |
|---|---|---|---|
| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | 68% | |
| 2-Thienylboronic acid | Pd(OAc)₂, SPhos ligand | 52% |
Limitation : Steric bulk from the 4-hydroxyphenyl group reduces coupling efficiency at C3 .
Redox Behavior
Electrochemical studies reveal multi-stage oxidation:
| Potential (V vs. Ag/AgCl) | Process | Product |
|---|---|---|
| +0.85 | Phenolic OH oxidation | Semiquinone radical |
| +1.23 | Chromene ring dehydrogenation | Ortho-quinone derivative |
| +1.56 | Imidazole ring oxidation | Imidazolone species |
The compound exhibits antioxidant capacity via radical scavenging (EC₅₀ = 18.7 μM in DPPH assay) .
Polymerization Capacity
Undergoes oxidative polymerization with laccase:
textMn = 12,400 Da, Đ = 1.8 Fluorescence quantum yield: ΦF = 0.34 in THF [9]
This reactivity profile establishes 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol as a multifunctional building block for medicinal chemistry and materials science. Recent advances in its catalytic applications (e.g., asymmetric synthesis ) and bioactivity modulation through targeted derivatization highlight its continued research significance.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of the hydroxyl group in 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies. Studies have shown that such compounds can mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anticancer Properties
The imidazole moiety in this compound is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings position the compound as a potential lead for new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structure allows it to penetrate bacterial membranes effectively, which enhances its efficacy against various pathogens. In vitro studies have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Materials Science
Polymer Composites
In materials science, the incorporation of chromene derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. The unique chemical structure of 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol allows for better interaction with polymer chains, resulting in composites with improved performance characteristics .
Photonic Applications
Due to its chromophoric nature, this compound has potential applications in photonic devices. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research is ongoing to optimize its photophysical properties for enhanced device performance .
Analytical Chemistry
Chromatographic Techniques
The compound's unique structure makes it suitable for use as a standard or reference material in chromatographic analyses. High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound in various matrices, facilitating studies on its pharmacokinetics and metabolism .
Spectroscopic Applications
2-(4-Hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol can serve as a probe in spectroscopic studies due to its distinct absorption and emission characteristics. This application is particularly relevant in fluorescence spectroscopy where it can be used to study interactions with biomolecules or environmental samples .
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure distinguishes it from other chromene derivatives through its unique substitution pattern:
- Imidazole vs. other heterocycles : The imidazole substituent may facilitate hydrogen bonding or π-π stacking in biological systems, differing from indolyl or oxadiazole substituents in analogs such as indolyl-4H-chromene-phenylprop-2-en-1-one (antioxidant/antibacterial) and 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (anticonvulsant) .
Data Table: Key Comparisons
Biological Activity
2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol (commonly referred to as the compound) is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C18H14N2O4
- Molecular Weight : 322.31 g/mol
- CAS Number : 89782-01-4
- Boiling Point : 685.2 ± 65.0 °C (predicted) .
Anti-inflammatory Activity
Recent studies have demonstrated that the compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, the compound effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. Specifically:
- At concentrations of 12.5 μM and 25 μM, it demonstrated significant inhibition of NO production (81.91%, 66.8%, and 48.98%) and PGE2 production (99.38%, 75.94%, and 54.86%) compared to LPS-treated controls .
The mechanism of action appears to involve the inhibition of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various bacterial strains. In vitro studies have indicated that it possesses bactericidal activity against both Gram-positive and Gram-negative bacteria:
- Minimum inhibitory concentration (MIC) values were reported for specific bacterial strains, demonstrating its effectiveness comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This activity suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of the compound has been explored in several cancer cell lines. It has been reported to induce apoptosis in cancer cells through various pathways:
- In studies involving human pancreatic cancer cells, the compound demonstrated cytotoxic effects with IC50 values indicating significant cell death at low concentrations .
Case Studies
-
Anti-inflammatory Study :
- Objective : To evaluate the effect on LPS-induced inflammation.
- Results : The compound inhibited NO and PGE2 production significantly, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- Objective : To assess its antibacterial activity against clinical isolates.
- Results : Effective against multiple strains with promising MIC values, indicating its potential as an alternative antibiotic.
-
Anticancer Research :
- Objective : To investigate apoptosis induction in cancer cells.
- Results : Induced significant apoptosis in pancreatic cancer cell lines, highlighting its therapeutic potential in oncology.
Q & A
Basic: What are the established synthetic routes for 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Imidazole Substitution : Introduce the imidazole moiety via nucleophilic substitution or condensation reactions. For example, substituted imidazoles can be synthesized using aldehydes and sodium metabisulfite under nitrogen, as described for similar chromene derivatives .
Chromene Core Formation : Cyclization of phenolic precursors under acidic or basic conditions to form the 2H-chromene scaffold.
Functionalization : Hydroxyl and aromatic groups are introduced via regioselective reactions. For instance, halogenated intermediates (e.g., chloromethyl derivatives) can undergo further substitution, as seen in nitroimidazole syntheses .
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-substituted imidazoles .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve electron density maps. ORTEP-III can visualize thermal ellipsoids and confirm stereochemistry .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.45–7.76 ppm for imidazole rings) .
- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and conjugated carbonyl groups (≈1660 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
Control for Substituent Effects : Compare bioactivity across analogs with systematic substitutions (e.g., electron-withdrawing vs. donating groups on the imidazole ring) .
Assay Standardization : Ensure consistent cell lines, exposure times, and solvent controls. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols .
Structural Confirmation : Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Twinned Data : Use SHELXL’s twin refinement tools to model overlapping lattices, common in flexible chromene derivatives .
- Disorder in Imidazole Moieties : Apply restraints to thermal parameters and occupancy factors for mobile substituents .
- High-Z′ Structures : Leverage Patterson maps and density modification in SHELXD to resolve asymmetric units with multiple conformers .
Basic: What methodologies are used to evaluate its antibacterial or anticancer activity?
Methodological Answer:
- Antibacterial Screening :
- Agar Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer Assays :
- MTT/Proliferation Assays : Test dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Markers : Use flow cytometry to assess caspase-3/7 activation .
Advanced: How does the nitro or hydroxyl group influence reactivity in downstream modifications?
Methodological Answer:
- Nitro Groups : Act as directing groups in electrophilic substitutions. For example, TDAE-mediated reactions with carbonyl derivatives enable arylethanol formation via nitro reduction intermediates .
- Hydroxyl Groups : Participate in hydrogen bonding, affecting solubility and metal chelation. Protect with acetyl groups during synthetic steps to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Scaffold Modifications : Synthesize analogs with varying imidazole substituents (e.g., halogens, methoxy) to assess steric/electronic effects .
Pharmacophore Modeling : Use docking simulations to predict interactions with targets (e.g., DNA topoisomerase II for anticancer activity) .
In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of lead compounds in animal models .
Basic: What analytical techniques characterize purity and stability?
Methodological Answer:
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>120°C for nitroimidazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
